

An In-depth Technical Guide to 4-Methylbenzhydrol (CAS 1517-63-1)

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Compound of Interest

Compound Name: 4-Methylbenzhydrol

Cat. No.: B042549

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and analysis of **4-Methylbenzhydrol** (CAS: 1517-63-1). Also known as (4-methylphenyl)(phenyl)methanol, this secondary alcohol is a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including tropane analogues that target the dopamine transporter and diphenylpiperazine derivatives with N-type calcium channel inhibitory activity. This document is intended to be a thorough resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties

4-Methylbenzhydrol is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and ether.[2] Its stability is characterized as stable under normal laboratory temperatures and pressures.[3]

Table 1: Physicochemical Properties of **4-Methylbenzhydrol**

Property	Value	Reference(s)
CAS Number	1517-63-1	[4]
Molecular Formula	C ₁₄ H ₁₄ O	[4]
Molecular Weight	198.26 g/mol	[4]
Appearance	White to light yellow to light orange powder to crystal	[2]
Melting Point	50-54 °C	[5]
Boiling Point	295.58 °C (rough estimate)	[5]
Density	1.0074 g/cm ³ (rough estimate)	[5]
Solubility	Slightly soluble in water; soluble in ethanol and ether.	[2]
pKa	13.68 ± 0.20 (Predicted)	[5]
LogP	3.07670	[6]

Spectroscopic Data

The structural identity of **4-Methylbenzhydrol** can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy

A proton NMR spectrum of **4-Methylbenzhydrol** will exhibit characteristic peaks corresponding to the aromatic protons of the phenyl and p-tolyl groups, the benzylic proton, the hydroxyl proton, and the methyl protons.

Table 2: ¹H NMR Spectral Data of **4-Methylbenzhydrol** (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.40 - 7.20	m	9H	Ar-H
5.78	s	1H	CH-OH
2.35	s	3H	CH ₃
2.15	s	1H	OH

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of **4-Methylbenzhydrol** (CDCl₃)

Chemical Shift (ppm)	Assignment
144.1	Ar-C (quaternary)
141.0	Ar-C (quaternary)
137.2	Ar-C (quaternary)
129.2	Ar-CH
128.5	Ar-CH
127.4	Ar-CH
126.6	Ar-CH
75.9	CH-OH
21.2	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylbenzhydrol** shows characteristic absorption bands for the hydroxyl group and the aromatic rings.

Table 4: Key IR Absorption Bands of **4-Methylbenzhydrol**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (aliphatic)
1600, 1490, 1450	C=C stretch (aromatic)
1200-1000	C-O stretch

Mass Spectrometry

The mass spectrum of **4-Methylbenzhydrol** shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for **4-Methylbenzhydrol**

m/z	Ion
198	[M] ⁺
183	[M-CH ₃] ⁺
119	[C ₉ H ₇ O] ⁺
105	[C ₇ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **4-Methylbenzhydrol**.

Synthesis

4-Methylbenzhydrol can be synthesized through two primary routes: the Grignard reaction of a phenylmagnesium halide with 4-methylbenzaldehyde or the reduction of 4-methylbenzophenone.

This protocol describes the synthesis of **4-Methylbenzhydrol** from bromobenzene and 4-methylbenzaldehyde.

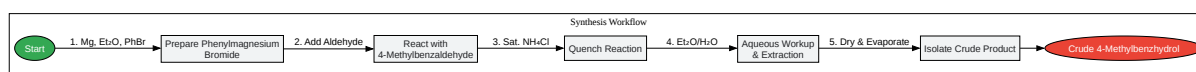
Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Iodine crystal (as initiator)
- 4-Methylbenzaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- **Apparatus Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware and cool under a stream of nitrogen.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small iodine crystal and gently warm. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, continue stirring for 30-60 minutes.

- **Aldehyde Addition:** Cool the Grignard reagent to 0 °C in an ice bath. Prepare a solution of 4-methylbenzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
- **Reaction and Quenching:** After addition, remove the ice bath and stir at room temperature for 1 hour. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Isolation:** Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude **4-Methylbenzhydrol**.



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Caption: Workflow for the Grignard synthesis of **4-Methylbenzhydrol**.

This protocol describes the synthesis of **4-Methylbenzhydrol** by the reduction of 4-methylbenzophenone using sodium borohydride.

Materials:

- 4-Methylbenzophenone
- Methanol
- Sodium borohydride (NaBH₄)

- Dilute hydrochloric acid (HCl)
- Diethyl ether

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-methylbenzophenone in methanol.
- **Reduction:** Cool the solution in an ice bath. Slowly add sodium borohydride in small portions.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly add dilute HCl to neutralize the excess NaBH_4 and decompose the borate ester.
- **Workup:** Add water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent under reduced pressure to obtain the crude product.

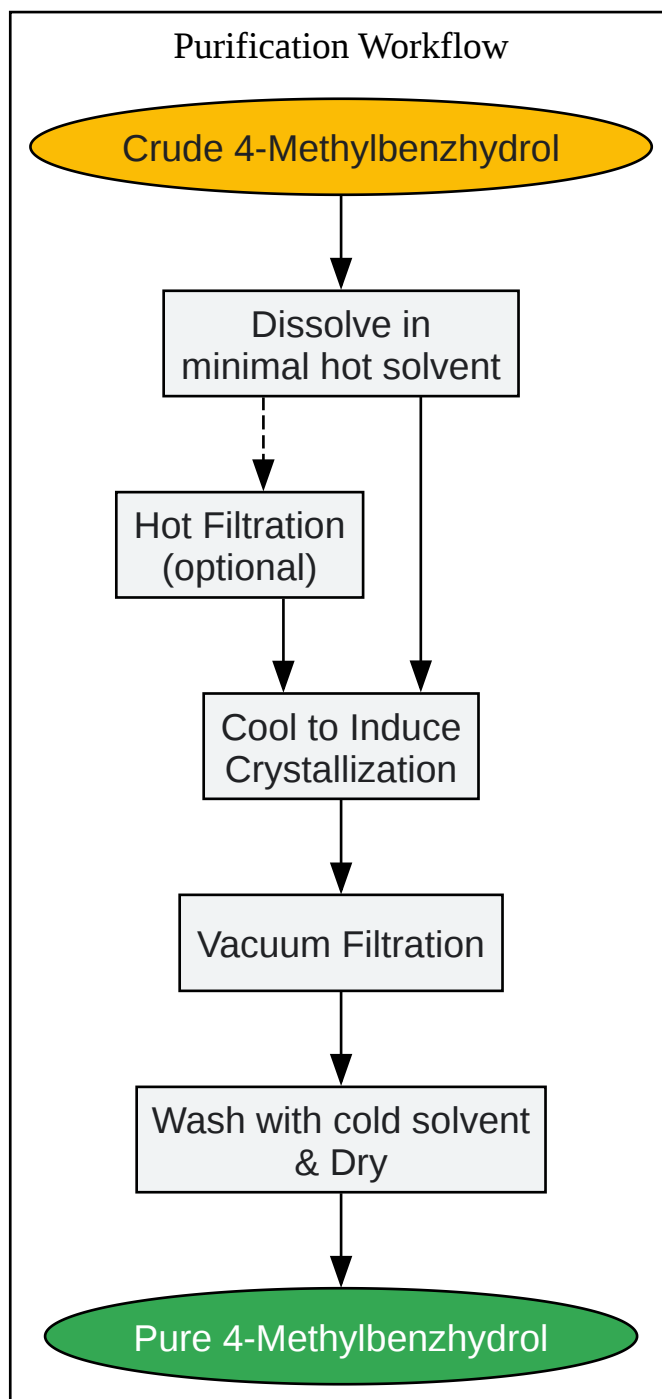
Purification

The crude **4-Methylbenzhydrol** can be purified by recrystallization.

Protocol:

- **Solvent Selection:** Choose a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
- **Dissolution:** Dissolve the crude product in a minimum amount of the hot solvent.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum.



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Caption: General workflow for the purification of **4-Methylbenzhydrol** by recrystallization.

Analysis

The purity of **4-Methylbenzhydrol** can be assessed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal R_f value (typically 0.3-0.4).
- Visualization: UV light (254 nm) or staining with a potassium permanganate solution.

Due to the presence of a hydroxyl group, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability for GC analysis.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
- Injector and Detector Temperature: Typically 250 °C.
- Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.
- Carrier Gas: Helium or Nitrogen.

Applications in Drug Development

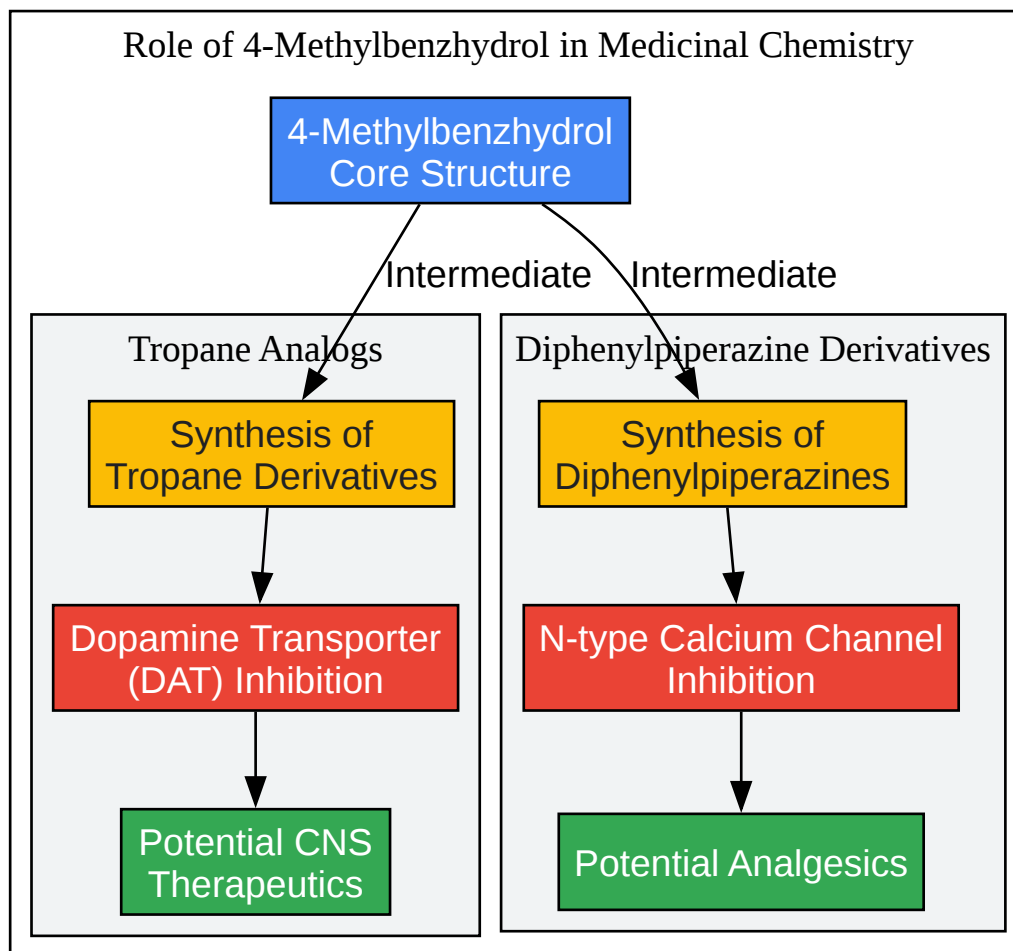
4-Methylbenzhydrol serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can modulate the pharmacological activity of the resulting compounds.

Dopamine Transporter (DAT) Inhibitors

4-Methylbenzhydrol is a precursor in the synthesis of tropane analogs.[5] These analogs are investigated for their ability to inhibit the dopamine transporter, a key protein in regulating dopamine levels in the brain.[7] Dysregulation of dopamine is implicated in several neurological and psychiatric disorders, making DAT a significant therapeutic target.

N-type Calcium Channel Inhibitors

The benzhydryl moiety is a core component in a class of diphenylpiperazine derivatives that have been studied as N-type calcium channel blockers.[8] These channels are involved in neurotransmitter release and pain signaling. Inhibitors of N-type calcium channels have shown potential as analgesics for treating neuropathic pain.[9]



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Caption: Logical relationship of **4-Methylbenzhydryl** as a core structure in drug development.

Safety and Handling

4-Methylbenzhydryl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a

well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Methylbenzhydrol (CAS 1517-63-1) is a commercially available and synthetically accessible secondary alcohol with significant applications as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, detailed spectroscopic data for its characterization, and adaptable experimental protocols for its synthesis, purification, and analysis. Its role as a key intermediate in the development of potential therapeutics targeting the dopamine transporter and N-type calcium channels highlights its importance for researchers and professionals in the field of drug discovery and development.

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